2-(Difluoromethyl)-L-serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

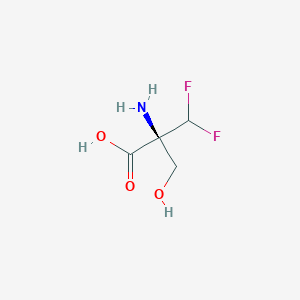

2-(Difluoromethyl)-L-serine, also known as this compound, is a useful research compound. Its molecular formula is C4H7F2NO3 and its molecular weight is 155.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Enzyme Inhibition

2-(Difluoromethyl)-L-serine has been investigated as a potential inhibitor of various enzymes, particularly serine/threonine kinases. These kinases play critical roles in cell signaling pathways that are often dysregulated in cancerous tissues. The compound's ability to mimic natural substrates allows it to interfere with kinase activity, making it a candidate for developing targeted therapies against hyperproliferative diseases such as cancer .

1.2 Antimicrobial Activity

Research indicates that fluorinated amino acids, including this compound, exhibit enhanced antimicrobial properties. The incorporation of fluorine can improve the stability and efficacy of peptide-based antibiotics, making them more effective against resistant bacterial strains . Studies have shown that peptides containing difluoromethylated amino acids demonstrate increased potency compared to their non-fluorinated counterparts.

Biochemical Research

2.1 Signal Transduction Studies

The compound serves as a valuable tool in studying signal transduction pathways. Its incorporation into peptides allows researchers to investigate the role of serine phosphorylation in cellular signaling processes, such as those involving the p53 tumor suppressor protein and melatonin production . This application is crucial for understanding the mechanisms underlying various diseases and developing new therapeutic strategies.

2.2 Fluorinated Probes for NMR Studies

Due to its unique nuclear magnetic resonance (NMR) properties, this compound can be utilized as a probe in ^19F NMR spectroscopy. This technique provides insights into molecular interactions and dynamics within biological systems, making it an essential tool for structural biology and drug design .

Synthesis and Structural Modification

The synthesis of this compound can be achieved through various chemical methods, including asymmetric synthesis techniques that yield high enantiomeric purity. The ability to modify its structure further enhances its applicability in drug development, allowing for the design of analogs with improved pharmacological profiles .

Case Studies

Eigenschaften

CAS-Nummer |

182998-58-9 |

|---|---|

Molekularformel |

C4H7F2NO3 |

Molekulargewicht |

155.1 g/mol |

IUPAC-Name |

(2S)-2-amino-3,3-difluoro-2-(hydroxymethyl)propanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-2(6)4(7,1-8)3(9)10/h2,8H,1,7H2,(H,9,10)/t4-/m1/s1 |

InChI-Schlüssel |

OCGVBHASVPKWKR-SCSAIBSYSA-N |

SMILES |

C(C(C(F)F)(C(=O)O)N)O |

Isomerische SMILES |

C([C@@](C(F)F)(C(=O)O)N)O |

Kanonische SMILES |

C(C(C(F)F)(C(=O)O)N)O |

Synonyme |

L-Serine, 2-(difluoromethyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.